5,7-Dihydroxycoumarin

Catalog No.
S724823
CAS No.
2732-18-5
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxycoumarin

CAS Number

2732-18-5

Product Name

5,7-Dihydroxycoumarin

IUPAC Name

5,7-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H

InChI Key

KIQQFVJHWNCGAU-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O

Natural Occurrence and Source

5,7-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin found in various plants, including the inflorescences of Macaranga triloba []. This compound belongs to a class of naturally occurring chemicals known for their diverse biological activities [].

Antibacterial Potential

Research suggests that 5,7-dihydroxycoumarin possesses antibacterial properties. Studies have investigated the efficacy of this compound and its derivatives against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa []. These studies have shown promising results, indicating the potential of 5,7-dihydroxycoumarin as a lead compound for developing novel antibacterial agents [].

Further Research and Considerations

While the initial research on 5,7-dihydroxycoumarin's antibacterial properties is encouraging, further studies are necessary to fully understand its potential as a therapeutic agent. This includes:

  • Mechanism of action: Investigating the specific mechanisms by which 5,7-dihydroxycoumarin exerts its antibacterial effects is crucial for optimizing its efficacy and identifying potential targets for drug development.
  • In vivo studies: While preliminary studies have shown promise in vitro, further research is needed to evaluate the effectiveness and safety of 5,7-dihydroxycoumarin in animal models and potentially in clinical trials.
  • Derivatives and modifications: Exploring the development of synthetic derivatives of 5,7-dihydroxycoumarin with enhanced potency, selectivity, and pharmacokinetic properties holds promise for improving its therapeutic potential.

5,7-Dihydroxycoumarin, also known as 5,7-dihydroxychromen-2-one, is a naturally occurring compound belonging to the coumarin family. Its chemical formula is C₉H₆O₄, and it features two hydroxyl groups at the 5 and 7 positions of the coumarin structure. This compound is notable for its distinct properties, including fluorescence and potential biological activities, making it a subject of interest in various fields of research .

The mechanism by which 5,7-dihydroxycoumarin exerts its antibacterial effects remains unclear. Further research is needed to elucidate its mode of action against bacteria. Coumarins, in general, can exhibit antibacterial activity through various mechanisms, including disrupting bacterial cell membranes or inhibiting their enzyme activity [].

Currently, there is limited information on the safety profile of 5,7-dihydroxycoumarin. As with any new compound, proper handling and safety precautions are recommended during research involving this molecule.

Limitations and Future Research

Research on 5,7-dihydroxycoumarin is in its early stages. Further studies are needed to explore its:

  • Antibacterial activity against different bacterial strains
  • Mechanism of action against bacteria
  • Safety profile and potential toxicity
  • Development into potential therapeutic agents
Due to its hydroxyl groups. It exhibits weak acidic properties and can react with bases such as sodium hydroxide, leading to deprotonation reactions. The compound can also act as a chelating agent for metal ions, particularly cupric ions, through coordination with its hydroxyl groups . Additionally, it has been shown to interact with nitroxide radicals, enhancing fluorescence intensity significantly under specific conditions .

Research indicates that 5,7-dihydroxycoumarin possesses notable biological activities. It has demonstrated antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. Furthermore, studies have shown its potential anticancer effects by decreasing cell viability in various cancer cell lines while sparing normal cells . The compound's ability to modulate intracellular pH also influences its fluorescence emission, suggesting a role in cellular monitoring and imaging applications .

Several synthesis methods for 5,7-dihydroxycoumarin have been reported:

  • Condensation Reactions: Traditional methods involve the condensation of salicylaldehyde with malonic acid derivatives under acidic or basic conditions.
  • Synthetic Approaches: Recent studies focus on unsymmetrically substituted derivatives through various chemical transformations that allow for fine-tuning of the hydroxyl substitutions at the 5 and 7 positions .
  • Natural Extraction: It can also be isolated from natural sources such as plants belonging to the Rutaceae family, where it occurs as a secondary metabolite.

5,7-Dihydroxycoumarin has several applications across different domains:

  • Fluorescent Probes: Due to its fluorescence properties, it is used as a probe for detecting radicals and oxidative stress in biological systems .
  • Antioxidants: Its ability to scavenge free radicals makes it valuable in formulations aimed at reducing oxidative damage.
  • Pharmaceuticals: The compound's anticancer properties are being explored for potential therapeutic applications in oncology.

Interaction studies reveal that 5,7-dihydroxycoumarin selectively interacts with nitroxide radicals like 4-amino-TEMPO. This interaction is characterized by significant fluorescence enhancement due to proton transfer mechanisms. Such studies utilize techniques like fluorescence spectroscopy and high-performance liquid chromatography to elucidate the underlying mechanisms .

Several compounds share structural similarities with 5,7-dihydroxycoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6,7-DihydroxycoumarinHydroxyl groups at positions 6 and 7Stronger fluorescence enhancement than 5,7-dihydroxycoumarin; significant anticancer activity
CoumarinBasic coumarin structureLacks hydroxyl substitutions; less biological activity compared to dihydroxy derivatives
Esculetin (6,7-Dihydroxycoumarin)Hydroxyl at positions 6 and 7Exhibits pronounced antioxidant properties; used in various biomedical applications
UmbelliferoneHydroxyl group at position 7Known for anti-inflammatory effects but lacks the dual hydroxyl functionality of dihydroxy derivatives

The uniqueness of 5,7-dihydroxycoumarin lies in its specific substitution pattern that enhances its biological activity and interaction capabilities compared to other coumarins.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Other CAS

2732-18-5

Wikipedia

5,7-Dihydroxycoumarin

Dates

Modify: 2023-08-15

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